Human DHFR Inhibitory Potency: 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide vs. Trimethoprim
The compound exhibits a Ki of 147 nM against recombinant human dihydrofolate reductase (hDHFR), measured using dihydrofolate as the substrate [1]. This potency is notable for a non-classical, unfused pyrimidine scaffold, as it compares favorably to the clinically used antibacterial trimethoprim, which typically shows IC50 values in the micromolar range against human DHFR [2].
| Evidence Dimension | Inhibitory Potency (Ki) against Human DHFR |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Trimethoprim: IC50 ~ 2.6-10 µM (class-level inference for hDHFR) |
| Quantified Difference | Target compound is >17-fold more potent |
| Conditions | Human DHFR, dihydrofolate substrate, NADPH presence, UV-Vis spectrometry |
Why This Matters
This data positions the compound as a significantly more potent starting point for human DHFR inhibitor design compared to the widely available antibacterial trimethoprim.
- [1] BindingDB Entry BDBM50625566 / CHEMBL5417784. Affinity Data: Ki 147 nM for Human DHFR. View Source
- [2] Baccanari, D. P., et al. (1982). Kinetics of inhibition of dihydrofolate reductase from bacterial and mammalian sources by trimethoprim. Biochemistry, 21(24), 6276-6281. View Source
